molecular formula C16H14N2OS B12198727 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Cat. No.: B12198727
M. Wt: 282.4 g/mol
InChI Key: KGBDNUWSTHVCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-3,6-diphenyl-1,3-thiazinan-4-one is a chemical reagent of significant interest in medicinal and organic chemistry research, specifically as a core scaffold for developing novel bioactive molecules. It belongs to the 1,3-thiazinan-4-one class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their wide range of biological activities . Researchers utilize this compound as a key synthetic intermediate or precursor for creating more complex molecular architectures, particularly hybrids designed to combat multi-drug resistant bacterial strains . Its structure, featuring a thiazinane ring with phenyl and imino substituents, makes it a valuable building block for exploring structure-activity relationships. Recent studies on structurally related 1,3-thiazinan-4-one hybrids have demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Some close analogs have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a top-priority pathogen according to the World Health Organization, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) superior to standard antibiotic drugs like ciprofloxacin . The primary research value of this compound lies in its potential as a versatile scaffold for synthesizing new anti-infective agents, especially in the ongoing search for novel therapeutics to address the global challenge of antimicrobial resistance . The mechanism of action for thiazinan-4-one derivatives is an active area of investigation; molecular docking studies suggest that related compounds may exert their antibacterial effects by binding to critical bacterial protein targets, such as the Murb protein in S. aureus , which is involved in peptidoglycan biosynthesis . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-imino-3,6-diphenyl-1,3-thiazinan-4-one

InChI

InChI=1S/C16H14N2OS/c17-16-18(13-9-5-2-6-10-13)15(19)11-14(20-16)12-7-3-1-4-8-12/h1-10,14,17H,11H2

InChI Key

KGBDNUWSTHVCEN-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One

Classical Approaches to 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Synthesis

Traditional methods for the construction of the 2-imino-3,6-diphenyl-1,3-thiazinan-4-one framework have historically relied on multi-component reactions and stepwise condensation and cyclization protocols. These methods are valued for their reliability and the ability to build molecular complexity from simple starting materials.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation, thereby minimizing waste and saving time. For the synthesis of related 2-imino-1,3-thiazolidin-4-one derivatives, a one-pot, three-component reaction has been successfully employed. crimsonpublishers.com This approach involves the reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under catalyst-free conditions. crimsonpublishers.com By analogy, a plausible MCR for the synthesis of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one would involve the reaction of precursors that can assemble the six-membered thiazinane ring.

A potential MCR strategy could involve the condensation of a β-aminocinnamic acid derivative (as a four-carbon component), an isothiocyanate, and a suitable cyclizing agent. The inherent advantage of MCRs lies in their ability to generate molecular diversity by systematically varying the starting components. nih.gov

Table 1: Representative Multi-Component Reaction for a Related Thiazolidin-4-one System

Component 1Component 2Component 3ProductReference
Phenyl isothiocyanatePrimary AmineDimethyl acetylenedicarboxylate2-Imino-1,3-thiazolidin-4-one derivative crimsonpublishers.com

Stepwise synthetic routes provide greater control over the reaction intermediates and can be advantageous for the synthesis of complex or highly substituted heterocyclic systems. A common strategy for the synthesis of 1,3-thiazinane (B8806883) derivatives involves the initial formation of a thiourea (B124793) intermediate, followed by cyclization with a suitable dielectrophile.

One established method for the synthesis of substituted 4,6-diaryl-2-imino-6H-1,3-thiazines involves the cyclization of chalcones (α,β-unsaturated ketones) with diphenyl thiourea. In this approach, the chalcone (B49325) provides the three-carbon backbone, which reacts with the thiourea to form the thiazinane ring. The reaction is typically carried out in ethanol (B145695) with a base catalyst.

Another stepwise approach involves the reaction of a β-keto ester with a thiourea derivative, followed by cyclization. The synthesis of thiazol-2-yl substituted 2-imino-thiazolidin-4-ones has been achieved by reacting 2-amino-4-arylthiazoles with chloroacetyl chloride to form an intermediate, which is then treated with potassium thiocyanate (B1210189) to induce cyclization. mdpi.com A similar strategy could be envisioned for the synthesis of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one, starting with appropriate precursors.

Advanced and Green Synthetic Routes to 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

The use of catalysts can significantly enhance the efficiency and selectivity of organic reactions. For the synthesis of thiazole (B1198619) derivatives, heterogeneous basic catalysts such as poly-4-vinyl pyridine (B92270) have been shown to be effective in promoting one-pot, three-component reactions. researchgate.net Such catalysts can facilitate the reaction at room temperature and often lead to excellent yields. The development of a catalytic system for the synthesis of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one could offer a more environmentally friendly alternative to traditional stoichiometric reagents.

Solvent-free and microwave-assisted organic synthesis have emerged as powerful tools in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.govrsc.org The synthesis of thiazolidin-4-one derivatives has been successfully achieved using microwave-assisted, one-pot methods. nih.gov These reactions are often carried out in the absence of a solvent or in a minimal amount of a high-boiling, polar solvent.

A plausible microwave-assisted synthesis of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one could involve the rapid, one-pot reaction of the appropriate precursors under controlled microwave irradiation. This approach would not only be more time- and energy-efficient but would also align with the principles of green chemistry by reducing solvent waste.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle

MethodReaction TimeYieldGreen Chemistry AspectsReference
Conventional Heating10 hoursN/ALonger reaction time, higher energy consumption nih.gov
Microwave-Assisted8-9 minutes81%Reduced reaction time, enhanced energy efficiency, high yield nih.gov

Retrosynthetic Analysis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. By mentally disconnecting bonds in the target molecule, one can identify simpler and readily available starting materials.

For 2-imino-3,6-diphenyl-1,3-thiazinan-4-one, a primary disconnection can be made at the C-N and C-S bonds of the thiazinane ring. This leads to two key synthons: a β-mercaptopropanoic acid derivative and a diphenylcarbodiimide (B3054861) or a related precursor.

An alternative disconnection strategy involves breaking the C6-N and C2-S bonds. This approach suggests a reaction between a cinnamoyl isothiocyanate derivative and an aniline. The cinnamoyl isothiocyanate itself could be derived from cinnamic acid.

A third retrosynthetic pathway could involve the disconnection of the N3-C4 and S1-C6 bonds. This points towards a reaction between a phenylthiourea (B91264) and a suitable three-carbon electrophile, such as a derivative of 3-phenyl-3-halopropanoic acid. This approach aligns with the classical stepwise condensation and cyclization protocols. The feasibility of each synthetic route would depend on the availability of the starting materials and the efficiency of the key bond-forming reactions.

Yield Optimization and Scale-Up Considerations in 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Production

The efficient and economical production of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one on a larger scale necessitates a thorough investigation into yield optimization and process scale-up. These considerations are crucial for transitioning a synthetic route from a laboratory-scale procedure to industrial production. The primary goals are to maximize product yield and purity, minimize reaction times and costs, and ensure the process is safe and environmentally sustainable.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one:

Cyclocondensation of a Chalcone with N-Phenylthiourea: This approach involves the reaction of 1,3-diphenyl-2-propen-1-one (a chalcone) with N-phenylthiourea. This type of reaction is a known method for the synthesis of 2-imino-1,3-thiazine derivatives. The reaction likely proceeds via a Michael addition of the thiourea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the thiazinan-4-one ring.

Three-Component Reaction: Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. A potential MCR for the target compound could involve the one-pot reaction of benzaldehyde, aniline, and 3-mercaptopropionic acid. The Biginelli and Hantzsch reactions are well-known MCRs for synthesizing dihydropyrimidines and dihydropyridines, respectively, and similar principles can be applied to the synthesis of thiazinan-4-ones. nih.govnih.gov

Yield Optimization

Optimizing the yield of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one would involve a systematic study of various reaction parameters. For both proposed pathways, the following factors would be critical:

Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield and purity of the product. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts.

Catalyst Selection: The choice of catalyst is crucial. For the chalcone-based synthesis, both acid and base catalysts could be effective. For the MCR, acid catalysts are typically employed to facilitate the initial imine formation. The use of heterogeneous catalysts could simplify purification and catalyst recovery, which is beneficial for scale-up. nih.gov

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Solvent-free conditions, where possible, are often preferred from a green chemistry and cost perspective. nih.govmdpi.com

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of degradation products. Optimization involves finding the ideal balance to achieve a high yield in a reasonable timeframe.

Purification Method: The choice of purification method (e.g., recrystallization, column chromatography) will affect the final yield and purity. Developing an efficient purification protocol is a key aspect of optimization.

Interactive Data Table: Illustrative Optimization of a Hypothetical Synthesis

The following interactive table illustrates how different parameters could be varied to optimize the yield of a reaction analogous to the synthesis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (10)Toluene801265
2p-TSA (10)Ethanol801258
3p-TSA (20)Toluene801272
4p-TSA (10)Toluene110675
5Sc(OTf)₃ (5)Toluene80885
6NoneNeat1002440

Scale-Up Considerations

Transitioning the optimized laboratory procedure to an industrial scale presents several challenges:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer and Mixing: Ensuring efficient mixing of reactants becomes more challenging in large vessels. Inadequate mixing can lead to localized "hot spots" and reduced yields. The use of appropriate agitators and reactor designs is critical.

Safety: A thorough safety assessment is required before any scale-up. This includes understanding the thermal stability of reactants and products, potential for hazardous byproduct formation, and implementing appropriate safety protocols.

Downstream Processing: The isolation and purification of the final product can be a major bottleneck in a manufacturing process. Developing a robust and scalable purification method is essential. This might involve moving from chromatographic methods to crystallization or extraction-based purifications.

Chemical Reactivity and Transformation Mechanisms of 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One

Electrophilic Reactions of the 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Core

The 2-imino-1,3-thiazinan-4-one nucleus possesses multiple sites susceptible to attack by electrophiles. The most prominent of these are the exocyclic imino nitrogen and the active methylene (B1212753) group at the C-5 position.

The exocyclic imino nitrogen is generally considered more basic and nucleophilic than the endocyclic amide nitrogen, which is influenced by the adjacent carbonyl group. Consequently, reactions such as alkylation and acylation are expected to occur preferentially at this exocyclic position.

A key reaction involving the C-5 position is the Knoevenagel condensation. The methylene protons at C-5 are acidic due to their position between the electron-withdrawing carbonyl group and the sulfur atom. In the presence of a base, deprotonation occurs, forming a nucleophilic carbanion. This carbanion can then react with various aldehydes and ketones to yield 5-arylidene or 5-alkylidene derivatives. This reaction is well-documented for the analogous 2-imino-1,3-thiazolidin-4-one system. For instance, various 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been successfully condensed with aromatic aldehydes in acetic acid using anhydrous sodium acetate (B1210297) as a catalyst to produce the corresponding 5-arylidene derivatives. mdpi.com Good yields (50-75%) were reported, particularly when the aldehyde contained an electron-withdrawing nitro group. mdpi.com

Table 1: Representative Knoevenagel Condensation of 2-Iminothiazolidin-4-one Derivatives

Starting Material (1)AldehydeCatalyst/SolventProduct (5-arylidene derivative)Yield (%)Reference
2-Imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one4-NitrobenzaldehydeNaOAc / Acetic Acid5-(4-Nitrobenzylidene)-2-imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one75 mdpi.com
2-Imino-3-(4-(p-tolyl)thiazol-2-yl)-thiazolidin-4-one4-NitrobenzaldehydeNaOAc / Acetic Acid5-(4-Nitrobenzylidene)-2-imino-3-(4-(p-tolyl)thiazol-2-yl)-thiazolidin-4-one68 mdpi.com
2-Imino-3-(4-(2,4-dichlorophenyl)thiazol-2-yl)-thiazolidin-4-oneBenzaldehydeNaOAc / Acetic Acid5-Benzylidene-2-imino-3-(4-(2,4-dichlorophenyl)thiazol-2-yl)-thiazolidin-4-one27 mdpi.com

Nucleophilic Reactions of the 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Core

The primary electrophilic centers in the 2-imino-1,3-thiazinan-4-one ring are the carbonyl carbon (C-4) and the imino carbon (C-2). These positions are susceptible to attack by various nucleophiles.

One of the fundamental nucleophilic reactions is the hydrolysis of the imino group, particularly under acidic conditions. Studies on the related 4-imino-imidazolidin-2-ones show that the reaction proceeds via protonation of the exocyclic imino nitrogen, followed by the rate-limiting attack of water. rsc.org This generates a tetrahedral intermediate which then collapses. For the 2-imino-1,3-thiazinan-4-one system, acid-catalyzed hydrolysis would likely lead to the corresponding 1,3-thiazinane-2,4-dione. The transformation of a 2-aminothiazin-4-one into a thiazinane-2,4-dione via hydrolysis in an acidic medium has been reported. nih.gov

The carbonyl group at C-4 can also be a target for strong nucleophiles, potentially leading to ring-opening, although this is less common than reactions involving the imino group or the C-5 position.

Ring-Opening and Ring-Closing Transformations Involving 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Ring-closing reactions are fundamental to the synthesis of the 2-imino-1,3-thiazinan-4-one scaffold itself. A common and versatile method involves the cyclocondensation of N,N'-disubstituted thioureas with acryloyl chloride or related α,β-unsaturated acid derivatives. researchgate.net This approach allows for the introduction of various substituents on the ring. Another established route is the reaction of α,β-unsaturated carboxylic esters with thiourea (B124793), which proceeds through the isolation and subsequent cyclization of intermediates. nih.gov

The 2-imino-1,3-thiazinan-4-one ring can also serve as a synthon for building more complex fused heterocyclic systems. For example, the active methylene group at C-5 and the exocyclic imino group can participate in condensation reactions with bifunctional reagents to construct new rings. While specific examples starting from 2-imino-3,6-diphenyl-1,3-thiazinan-4-one are scarce, the general reactivity pattern of 2-iminothiazolidinones suggests their utility in synthesizing fused systems like thiazolo[3,2-a]pyrimidines or thiazolo[3,2-a]triazines. researchgate.net

Ring-opening reactions can occur under harsh conditions, such as vigorous hydrolysis that cleaves the amide and thioether bonds. A notable example of a synthetically useful ring-opening reaction has been observed in the related thiophene (B33073) system, where reaction with thiohydrazides in the presence of a base leads to cleavage of the thiophene ring and subsequent formation of a 1,3,4-thiadiazoline hybrid structure. iaea.org

Tautomerism and Isomerization Pathways of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Derivatives

Derivatives of 2-imino-1,3-thiazinan-4-one can exist in several tautomeric and isomeric forms, which significantly influences their chemical and physical properties.

Amine-Imine Tautomerism: The most significant tautomerism in this system is the amine-imine equilibrium. The compound can exist as the exocyclic imino form (A) or the endocyclic amino form (B). Structural studies, primarily using X-ray crystallography and NMR on related 2-phenylamino-1,3-thiazol-4(5H)-one derivatives, have shown that the equilibrium overwhelmingly favors the exocyclic amino form (the equivalent of form A), where the hydrogen is on the exocyclic nitrogen. researchgate.netresearchgate.net This preference is often stabilized by intermolecular hydrogen bonding and conjugation effects. researchgate.netresearchgate.net

Keto-Enol Tautomerism: The carbonyl group at C-4 allows for keto-enol tautomerism, where a proton can migrate from the C-5 position to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond between C-4 and C-5 (Enol Form C). Generally, for simple ketones, the keto form is heavily favored. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. nih.govyoutube.com In the case of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one, the potential for extended conjugation in the enol form could make it a relevant, albeit minor, species in solution.

Conformational Isomerism: The six-membered 1,3-thiazinan-4-one ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat. The specific conformation will be dictated by the steric and electronic effects of the substituents. For the 3,6-diphenyl derivative, the bulky phenyl groups will play a crucial role in determining the lowest energy conformation, likely orienting themselves in pseudo-equatorial positions to minimize steric strain. Theoretical studies using Density Functional Theory (DFT) on related 5-substituted thiazolidin-4-one derivatives have been used to determine the most stable conformations and the energy barriers between them. mdpi.com

Table 2: Potential Tautomeric and Isomeric Forms

FormTypeDescriptionStability Note
A (Imino)Amine-Imine TautomerExocyclic C=N double bond.Generally the most stable and predominant form observed in related crystal structures. researchgate.netresearchgate.net
B (Amino)Amine-Imine TautomerEndocyclic C=N double bond.Generally less stable than the exocyclic imino form.
C (Enol)Keto-Enol TautomerC-4 Hydroxyl group and C4=C5 double bond.Generally a minor tautomer, but can be stabilized by conjugation. nih.gov
D (Chair/Boat)Conformational IsomerDifferent spatial arrangements of the thiazinane ring.Dependent on substituents; phenyl groups likely favor pseudo-equatorial positions.

Reaction Kinetics and Thermodynamic Studies of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Transformations

Quantitative studies on the reaction kinetics and thermodynamics of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one are very limited. However, insights can be drawn from related systems.

A kinetic study on the acid-catalyzed hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones found the reaction to be zero-order with respect to proton concentration (in the 0.001–1 M HCl range), as the imine is fully protonated under these conditions. rsc.org The rate-determining step was identified as the attack of a water molecule on the protonated imine, with a solvent kinetic isotope effect (kH/kD) of 1.72 supporting this mechanism. rsc.org A similar kinetic profile could be expected for the hydrolysis of 2-imino-1,3-thiazinan-4-ones.

Thermodynamic parameters have been computationally studied for the synthesis of the 2-imino-1,3-thiazinan-4-one ring system. A Density Functional Theory (DFT) study on the reaction of N,N'-disubstituted thioureas and acryloyl chloride explored various mechanistic pathways. researchgate.net The study calculated the Gibbs free energy (ΔG) for different products and transition states in both the gas phase and in various solvents. These calculations indicated that the thermodynamic favorability of different reaction pathways and products is highly dependent on the reaction conditions, such as solvent polarity and proton concentration. researchgate.net For example, in the gas phase, one product (P2) was found to be overwhelmingly favored thermodynamically (ΔG = -233.40 kcal/mol), while in solution, other products became more favorable. researchgate.net Such studies highlight the complexity of the reaction landscape and the importance of both kinetic and thermodynamic factors in determining the outcome of transformations involving this heterocyclic core.

Based on a thorough review of available scientific literature, it has been determined that specific experimental data for the compound 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one is not available. While numerous studies have been conducted on related heterocyclic systems, such as thiazolidin-4-ones (the five-membered ring analogues) and other derivatives of 1,3-thiazinan-4-one, detailed spectroscopic and crystallographic characterization for the specifically requested molecule could not be located.

Research on related structures provides a general framework for how such a compound might be analyzed, but does not offer the specific data points required for a detailed and scientifically accurate article as per the user's request. For instance, studies on various 2-imino-thiazolidin-4-ones provide extensive data on their synthesis, NMR, IR, and mass spectrometry fragmentation, and X-ray crystal structures have been resolved for some derivatives. mdpi.comcrimsonpublishers.comnih.gov Similarly, research is available on 1,3-thiazinan-4-ones with different substitution patterns, detailing their structural elucidation. tandfonline.comresearchgate.netccsenet.org

However, the precise substitution pattern of an imino group at position 2, a phenyl group at position 3, and another phenyl group at position 6 on the 1,3-thiazinan-4-one core appears to be a novel or less-documented arrangement. A study mentioning the synthesis of "4,6–diaryl-2-imino-2,3-diphenyl-6H-1,3-thiazines" from the reaction of chalcones and diphenyl thiourea was identified; however, these compounds lack the critical ketone (C=O) group at the 4-position that defines a thiazinan-4-one.

Due to the absence of published experimental data for 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, it is not possible to provide the detailed analysis and data tables for the following sections as requested:

Advanced Spectroscopic and Structural Elucidation of 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One

X-ray Crystallography

Therefore, the generation of the requested article cannot be completed at this time. Further experimental research would be required to synthesize and characterize this specific compound to provide the necessary data.

Conformational Analysis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one. The determination of the three-dimensional arrangement of atoms in a molecule in its crystalline form is typically achieved through single-crystal X-ray diffraction analysis. As no such studies for this specific compound are publicly available, a detailed discussion of its solid-state conformation, including precise bond lengths, bond angles, torsion angles, and crystal packing, cannot be provided at this time.

The conformational analysis of the 1,3-thiazinan-4-one ring system is of significant interest in medicinal and materials chemistry. The puckering of the six-membered thiazinane ring, which can adopt various conformations such as chair, boat, or twist-boat, is influenced by the nature and orientation of its substituents. In the case of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, the presence of bulky phenyl groups at positions 3 and 6, along with the exocyclic imino group at position 2, would be expected to play a crucial role in dictating the preferred conformation in the solid state.

While detailed experimental data for the title compound is not available, studies on analogous 1,3-thiazinan-4-one derivatives could provide some general insights. However, in strict adherence to the requested focus, a speculative analysis based on related structures will not be presented. The elucidation of the precise solid-state conformation of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one awaits future crystallographic studies.

Computational and Theoretical Investigations of 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One

Density Functional Theory (DFT) Studies on 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. youtube.com For 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, DFT studies would be instrumental in elucidating its fundamental chemical nature.

DFT calculations can map the electron distribution within 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, revealing the locations of electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy and spatial distribution of these orbitals dictate the molecule's reactivity towards electrophiles and nucleophiles.

In analogous heterocyclic systems, the HOMO is often localized on the sulfur and nitrogen atoms, as well as the imino group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically centered around the carbonyl group and the aromatic rings, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

To quantify the reactivity of different atomic sites within 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, reactivity descriptors derived from DFT can be employed. The Fukui function, for instance, is a powerful tool for identifying the most reactive sites in a molecule. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. joaquinbarroso.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating these functions, one can predict which atoms are most susceptible to attack by different types of reagents. nih.gov For 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, the imino nitrogen and the sulfur atom would be expected to have high values of f-(r), indicating their nucleophilic character. The carbonyl carbon would likely exhibit a high f+(r) value, marking it as an electrophilic center.

The molecular electrostatic potential (MEP) surface is another valuable descriptor. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Molecular Dynamics Simulations of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Conformations

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one. researchgate.net By simulating the motion of atoms over time, MD can explore the different accessible conformations and their relative stabilities. nih.gov This is particularly important for a molecule with multiple rotatable bonds and two phenyl substituents, which can adopt various spatial orientations.

For the 1,3-thiazinan-4-one ring, different conformations such as chair, boat, and twist-boat are possible. The presence of the bulky phenyl groups at positions 3 and 6 will significantly influence the preferred conformation to minimize steric hindrance. MD simulations, often in conjunction with DFT calculations for accurate force fields, can predict the dominant conformation in different environments, such as in various solvents or in a biological system. nih.gov

A study on a 1,3-thiazin-4-one derivative demonstrated the use of MD simulations to investigate its interaction with a protein, highlighting the importance of understanding the molecule's dynamic behavior in complex environments. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis) for 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By computing the spectroscopic parameters of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, a direct comparison with experimental data can be made, aiding in its structural confirmation.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shifts can then be correlated with experimental spectra to assign the signals to specific atoms in the molecule. For instance, in related thiazolidin-4-one derivatives, the chemical shifts of the protons and carbons in the heterocyclic ring and the substituent groups have been successfully assigned using this approach. tandfonline.com

Table 1: Representative Experimental 13C NMR Chemical Shifts for a Related 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one

Atom Chemical Shift (ppm)
C4 (C=O) 171.2
C2 63.8
C5 32.9

Data from a study on related thiazolidin-4-one derivatives. tandfonline.com

IR Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can be compared with the experimental IR spectrum to assign the observed absorption bands to specific functional groups, such as the C=O stretch of the ketone, the C=N stretch of the imine, and the vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and the nature of the transitions (e.g., n→π, π→π).

Computational Analysis of Reaction Mechanisms Involving 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Computational chemistry can be used to explore the potential reaction mechanisms involving 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one. By mapping the potential energy surface for a given reaction, key features such as transition states and intermediates can be identified. smu.edu This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov

For example, the synthesis of the 1,3-thiazinan-4-one ring itself can be studied computationally. The mechanism of the cyclocondensation reaction to form the heterocyclic core can be elucidated, identifying the rate-determining step and the influence of catalysts. researchgate.net Similarly, the reactivity of the synthesized molecule in subsequent reactions can be investigated. For instance, the mechanism of electrophilic or nucleophilic additions to the ring or the side chains can be modeled. Studies on the reactivity of related thiazolidin-4-ones with various reagents have provided valuable insights into their chemical behavior. researchgate.net

Derivatization and Functionalization Strategies for the 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One Scaffold

Substitution Reactions on the Phenyl Moieties of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

The presence of two phenyl rings at the N3 and C6 positions of the 1,3-thiazinan-4-one ring provides ample opportunity for derivatization through electrophilic substitution reactions. These modifications can significantly influence the electronic properties, solubility, and biological activity of the parent compound.

Research into related diaryl heterocyclic systems has demonstrated that the conditions for electrophilic substitution can direct the position of functionalization. For instance, in the nitration of analogous 2,5-diphenyl-1,3,4-oxadiazoles, the use of nitric acid alone tends to favor para-substitution on the phenyl rings. Conversely, employing mixed acids, such as a combination of nitric and sulfuric acid, or nitronium tetrafluoroborate, typically results in meta-directing effects. While direct studies on 2-imino-3,6-diphenyl-1,3-thiazinan-4-one are limited, these findings suggest that similar regiochemical control could be achievable for this scaffold.

The introduction of various substituents onto the phenyl rings can be used to modulate the molecule's properties. For example, the incorporation of halogen atoms is a common strategy to enhance lipophilicity and potentially improve biological activity.

Table 1: Potential Electrophilic Substitution Reactions on the Phenyl Rings

Reagent(s)Type of ReactionPotential Substituent
HNO₃/H₂SO₄Nitration-NO₂
Br₂/FeBr₃Bromination-Br
Cl₂/AlCl₃Chlorination-Cl
RCOCl/AlCl₃Friedel-Crafts Acylation-COR
RX/AlCl₃Friedel-Crafts Alkylation-R

Modification of the Imino Nitrogen and Carbonyl Oxygen Centers in 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

The exocyclic imino nitrogen and the endocyclic carbonyl oxygen are key reactive centers for the functionalization of the 2-imino-3,6-diphenyl-1,3-thiazinan-4-one scaffold. These sites allow for a variety of chemical transformations, leading to a diverse array of derivatives.

The imino group can undergo reactions such as alkylation, acylation, and sulfonylation. The high reactivity of the amino group in similar heterocyclic systems, like 2-amino-1,3,4-thiadiazole, highlights its potential as a versatile handle for derivatization. nih.gov For example, reaction with various electrophiles can introduce a wide range of functional groups, thereby altering the molecule's steric and electronic profile.

The carbonyl group at the C4 position can also be a target for modification, although this is generally less explored than imino group functionalization. Reactions typical of ketones, such as reduction or condensation, could potentially be applied, leading to the corresponding secondary alcohol or modified heterocyclic systems.

Introduction of Heteroatoms or Additional Ring Systems onto the 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Scaffold

The core structure of 2-imino-3,6-diphenyl-1,3-thiazinan-4-one can be further elaborated by the introduction of additional heteroatoms or the fusion of new ring systems. These modifications can lead to the creation of novel, complex molecules with potentially enhanced biological activities or unique material properties.

One common strategy involves the use of the reactive functional groups on the thiazinan-4-one ring as anchor points for building new heterocyclic rings. For instance, the imino group could react with bifunctional reagents to construct fused or spirocyclic systems. The synthesis of hybrid molecules, such as sulfonamide-1,3,4-thiadiazole derivatives, demonstrates the feasibility of combining different pharmacologically active moieties into a single compound. nih.gov

Furthermore, the phenyl rings can serve as platforms for the annulation of additional rings. This can be achieved through multi-step synthetic sequences, often involving initial functionalization of the phenyl group followed by cyclization reactions.

Stereoselective Derivatization of Chiral 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Analogues

The C6 position of the 1,3-thiazinan-4-one ring is a stereocenter, meaning that 2-imino-3,6-diphenyl-1,3-thiazinan-4-one can exist as a pair of enantiomers. The stereoselective synthesis and derivatization of these chiral analogues are of significant interest, as different stereoisomers often exhibit distinct biological activities.

While specific studies on the stereoselective derivatization of this particular compound are not widely reported, general principles of asymmetric synthesis can be applied. The use of chiral starting materials or chiral catalysts in the synthesis of the thiazinan-4-one ring can lead to the production of enantiomerically enriched products. Subsequent derivatization reactions would then need to be carried out under conditions that preserve the stereochemical integrity of the C6 center.

For example, in the synthesis of related thiazolidin-4-ones, conformational analysis using techniques like 2D-NOESY NMR spectroscopy has been employed to determine the stereochemistry of the products. nih.gov Similar analytical methods would be crucial for characterizing the stereoisomers of derivatized 2-imino-3,6-diphenyl-1,3-thiazinan-4-one.

Applications of 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One in Non Biological Research

2-Imino-3,6-diphenyl-1,3-thiazinan-4-one as a Synthetic Building Block

The inherent functionalities of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one, including the reactive imino group, the carbonyl functionality, and the heterocyclic backbone, make it a promising candidate as a versatile building block in organic synthesis.

Precursor in Advanced Heterocyclic Synthesis

The 1,3-thiazinan-4-one core is a privileged scaffold that can be chemically manipulated to yield more complex heterocyclic systems. The exocyclic imino group and the endocyclic nitrogen and sulfur atoms offer multiple reactive sites for elaboration. For instance, related 2-imino-1,3-thiazolidin-4-ones are known to undergo condensation reactions with various electrophiles. mdpi.com It is conceivable that 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one could similarly react with bifunctional reagents to construct fused heterocyclic systems.

Table 1: Potential Reactions for Heterocyclic Synthesis

Reactant Type Potential Product Plausible Reaction Conditions
α-Haloketones Thiazolo[3,2-a] sciencepublishinggroup.comresearchgate.netthiazinones Base-catalyzed cyclocondensation
Isothiocyanates Thiazino-thiadiazine derivatives Thermal or acid-catalyzed addition/cyclization

These hypothetical transformations would provide access to novel polycyclic scaffolds that are of interest in medicinal chemistry and materials science. The synthesis of related substituted 4,6-diaryl-2-imino-6H-1,3-thiazines from chalcones and diphenyl thiourea (B124793) highlights the utility of the imino-thiazine scaffold in constructing diverse heterocyclic structures.

Scaffold for Complex Molecule Construction

The rigid, six-membered ring of the 1,3-thiazinan-4-one, decorated with two phenyl groups, provides a three-dimensional framework that can serve as a scaffold for the synthesis of complex molecules. The phenyl groups can be functionalized to introduce additional complexity and to modulate the steric and electronic properties of the molecule.

The reactivity of the active methylene (B1212753) group adjacent to the carbonyl function (at the C5 position) in related thiazolidin-4-ones is well-documented. mdpi.com This position can often be functionalized through Knoevenagel condensation with aldehydes and ketones. mdpi.com By analogy, the C5 position of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one could potentially be a site for introducing further substituents, leading to a library of derivatives with diverse functionalities. This approach is valuable for creating molecules with specific spatial arrangements of functional groups, a key aspect in the design of new catalysts and materials.

Ligand Chemistry and Coordination Complexes Involving 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

The presence of multiple heteroatoms (N, S, O) in 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one makes it a compelling candidate as a multidentate ligand for coordination with various metal ions. The imino nitrogen, the carbonyl oxygen, and the ring sulfur atom are all potential donor sites.

The coordination chemistry of such a ligand would be expected to be rich and varied, depending on the metal center and the reaction conditions. The formation of stable chelates is a distinct possibility, which could lead to coordination complexes with interesting electronic and structural properties.

Table 2: Potential Coordination Modes

Donor Atoms Chelate Ring Size Potential Metal Ions
Imino (N), Carbonyl (O) 5-membered Transition metals (e.g., Cu, Ni, Co)
Imino (N), Ring Sulfur (S) 6-membered Soft metals (e.g., Pd, Pt, Ag)

While no specific coordination complexes of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one have been reported, the extensive research on the coordination chemistry of related thiazole (B1198619) and thiadiazole-based ligands suggests that this molecule could form stable complexes with applications in catalysis and materials science.

Role of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one in Organocatalysis and Metal-Catalyzed Reactions

The structural features of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one suggest its potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions.

As an organocatalyst, the imino group could act as a Brønsted base or, in its protonated form, as a Brønsted acid. The thiourea-like functionality embedded within the ring could potentially participate in hydrogen bonding catalysis, similar to the well-established field of thiourea organocatalysis.

In the context of metal catalysis, coordination complexes of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one could serve as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand, tunable through modifications of the phenyl rings, would influence the activity and selectivity of the metallic center. For instance, palladium or rhodium complexes could potentially catalyze cross-coupling reactions, while copper complexes might be active in oxidation or cyclization reactions.

Emerging Materials Science Applications of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Derivatives

Derivatives of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one hold promise for applications in materials science, particularly in the development of functional organic materials. The combination of a rigid heterocyclic core with aromatic substituents suggests that these molecules could exhibit interesting photophysical or electronic properties.

By introducing appropriate functional groups onto the phenyl rings, it may be possible to design derivatives that self-assemble into ordered structures, such as liquid crystals or organic semiconductors. The presence of heteroatoms could also facilitate interactions with surfaces or other molecules, leading to applications in sensor technology. Furthermore, polymerization of suitably functionalized derivatives could lead to novel sulfur and nitrogen-containing polymers with unique thermal and mechanical properties. While speculative, the foundational structure of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one provides a rich platform for the design of new materials.

Challenges and Future Directions in 2 Imino 3,6 Diphenyl 1,3 Thiazinan 4 One Research

Unexplored Synthetic Avenues for 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

Organocatalysis: The application of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.orgthieme-connect.deyoutube.com For the synthesis of the 2-imino-1,3-thiazinan-4-one core, organocatalysis presents a promising, yet unexplored, avenue. Chiral organocatalysts could potentially be employed to achieve enantioselective synthesis, a critical aspect for future applications. For instance, imidazolidine-4-thiones have been identified as plausible prebiotic organocatalysts, demonstrating the potential of related sulfur-containing heterocycles in catalysis. uni-muenchen.de

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. durham.ac.ukuc.ptsci-hub.seresearchgate.net The synthesis of heterocyclic compounds, including 1,3-thiazinan-4-ones, is well-suited for flow chemistry, which can enable precise control over reaction parameters and facilitate multi-step sequences in a streamlined manner. durham.ac.ukuc.pt

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The photocatalytic synthesis of thiourea (B124793) derivatives, key precursors for 2-imino-1,3-thiazinan-4-ones, has been demonstrated, suggesting the feasibility of developing a photocatalytic route to the target molecule. rsc.org

Thiol-Ene "Click" Chemistry: The thiol-ene reaction is a robust and efficient "click" reaction with wide applications in polymer and materials synthesis. rsc.orgrsc.orgresearchgate.netresearchgate.netyoutube.com Exploring a thiol-ene approach, potentially involving a precursor with a pendant ene functionality and a thiol-containing reagent, could offer a novel and highly efficient synthetic route to the thiazinan-4-one ring system.

Advanced Mechanistic Insights into 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one is crucial for optimizing existing synthetic protocols and designing new reactions. While some mechanistic proposals exist for related systems researchgate.net, detailed computational and experimental studies on the target molecule are lacking.

Density Functional Theory (DFT) Calculations: DFT calculations have become an indispensable tool for elucidating reaction pathways, transition state geometries, and the electronic properties of molecules. mdpi.comnih.govresearchgate.netresearchgate.net Applying DFT to the synthesis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one could provide valuable insights into the thermodynamics and kinetics of the cyclization process. Such studies on related thiazolidinone systems have successfully predicted stable conformations and isomerization pathways. nih.gov

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and byproducts. This experimental data is invaluable for corroborating computational models and gaining a deeper understanding of the reaction landscape.

Development of Novel Non-Biological Applications for 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one

While the biological activities of many sulfur-nitrogen heterocycles are well-documented nih.govbenthamopen.comnih.govmdpi.comnih.govnih.govnih.govresearchgate.netopenmedicinalchemistryjournal.commdpi.comnih.gov, the non-biological applications of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one remain a nascent field of research. The unique structural and electronic properties of this compound suggest its potential utility in materials science and catalysis.

Materials Science: Sulfur-nitrogen heterocycles have been investigated for their potential as molecular conductors and magnets. mdpi.comresearchgate.net The extended π-system and the presence of heteroatoms in 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one could impart interesting photophysical or electronic properties. For instance, investigations into related diphenyl-containing structures have revealed mechanoresponsive properties such as emission enhancement and piezochromism.

Organocatalysis: As mentioned earlier, the thiazinan-4-one scaffold itself could serve as a platform for the development of novel organocatalysts. The imino and carbonyl functionalities, along with the chiral centers, provide handles for further modification and tuning of catalytic activity and selectivity.

Emerging Methodologies for 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one Functionalization

The ability to selectively functionalize the 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one core is essential for creating a diverse library of derivatives for structure-activity relationship studies and for tailoring the compound's properties for specific applications.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. nih.gov Developing methods for the selective C-H functionalization of the phenyl rings or the thiazinane backbone would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-imino-3,6-diphenyl-1,3-thiazinan-4-one, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving Schiff base formation and cyclization. For example, di-imines derived from aromatic aldehydes can react with chloroacetyl chloride in dry benzene with triethylamine to form thiazinan-4-one derivatives . Optimization includes using absolute ethanol for Schiff base condensation (yields ~84%) and monitoring reactions via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-imino-3,6-diphenyl-1,3-thiazinan-4-one?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., ν=1639–1615 cm⁻¹ for C=O stretches) .
  • 1H NMR : Confirms substituent arrangement (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Melting Point Analysis : Validates purity (e.g., 280–282°C) .
  • TLC : Tracks reaction progress using toluene–ethyl acetate (10:8) as a mobile phase .

Q. How are intermediates like Schiff bases utilized in the synthesis of thiazinan-4-one derivatives?

  • Methodological Answer : Schiff bases (e.g., (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine) act as precursors. These imines undergo cyclocondensation with mercapto acids or chloroacetyl chloride to form the thiazinan-4-one core . Reaction conditions (e.g., dry benzene, triethylamine) minimize side reactions and improve regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-imino-3,6-diphenyl-1,3-thiazinan-4-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, a related compound, (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one, was resolved with an R factor of 0.048, confirming chair conformation of the thiazinan ring . This technique is critical for validating tautomeric forms (e.g., imine vs. enamine) .

Q. What strategies are used to analyze contradictory biological activity data across thiazinan-4-one derivatives?

  • Methodological Answer : Contradictions may arise from structural variations (e.g., substituents) or assay conditions. For instance:

  • Antibacterial Activity : Hybrid derivatives (e.g., quinoline-thiazinan-4-one) show MRSA inhibition via molecular docking with Penicillin-Binding Protein 2a (PBP2a) .
  • Antimalarial Activity : 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives exhibit mild activity against Plasmodium falciparum, but efficacy depends on substituent electronegativity (e.g., bromophenyl groups enhance activity) .
  • COX-2 Inhibition : 3-Alkyl-2-aryl-thiazinan-4-ones show selectivity via hydrophobic interactions with COX-2’s active site .
    • Resolution : Compare IC₅₀ values, assay protocols (e.g., cell-based vs. enzyme inhibition), and computational modeling (e.g., docking studies) .

Q. How does substituent modification influence the cyclooxygenase (COX) selectivity of thiazinan-4-one derivatives?

  • Methodological Answer : Bulky aryl groups at position 2 and alkyl chains at position 3 enhance COX-2 selectivity. For example, 3-ethyl-2-phenyl derivatives inhibit COX-2 with >50-fold selectivity over COX-1 due to steric complementarity with the COX-2 hydrophobic pocket . SAR studies should prioritize substituent logP and steric maps .

Q. What role does the adamantyl fragment play in modulating the physicochemical properties of thiazinan-4-one derivatives?

  • Methodological Answer : Adamantyl groups improve metabolic stability and lipophilicity. In derivatives like (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, the adamantyl moiety enhances crystallinity (confirmed via SCXRD) and bioavailability . Such modifications are critical for CNS-targeted drug design .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar thiazinan-4-one derivatives?

  • Methodological Answer :

Structural Validation : Ensure purity via HPLC and confirm structures with SCXRD .

Assay Standardization : Use consistent cell lines (e.g., chloroquine-sensitive Plasmodium falciparum RKL-2 strain ) and control compounds (e.g., celecoxib for COX-2 ).

Computational Modeling : Compare docking poses to identify critical binding interactions (e.g., hydrogen bonding with PBP2a vs. hydrophobic COX-2 interactions ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.